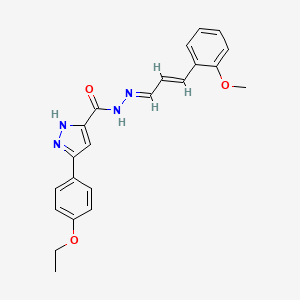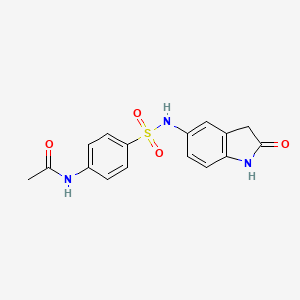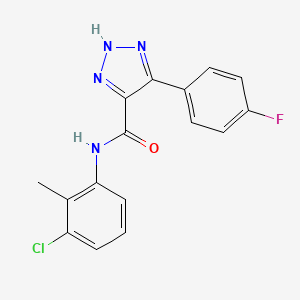![molecular formula C12H14N2O3 B2423638 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol CAS No. 882073-36-1](/img/structure/B2423638.png)
2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol” is a chemical compound with the linear formula C12H14N2O3 . It has a molecular weight of 234.257 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N2O3/c1-8-6-11(14-17-8)13-7-9-4-3-5-10(16-2)12(9)15/h3-6,15H,7H2,1-2H3,(H,13,14) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
1. Inhibition of Mixed-Function Oxidases
Benzimidazole derivatives, including compounds structurally related to 2-Methoxy-6-{[(5-methyl-3-isoxazolyl)amino]methyl}benzenol, have been observed to effectively inhibit mixed-function oxidases in hepatic microsomes. This inhibition is speculated to be dependent on the precise structure of the benzimidazole derivative, indicating that a single mode of inhibition may not apply to all derivatives and that the binding type in oxidised microsomes is structure-dependent (Murray & Ryan, 1983).
2. Neuroprotective Potential
Methyl 2-(methoxycarbonyl) -2-(methylamino) bicyclo[2.1.1] -hexane -5-carboxylate (MMMHC), a compound related to this compound, is being developed as a potential neuroprotective drug. The compound was found to cross the brain-blood barrier and accumulate in various brain regions, showing potential for neuroprotective applications (Meixiang Yu et al., 2003).
3. AMPA Receptor Antagonism
A series of compounds including 1-aryl-3,5-dihydro-4H-2, 3-benzodiazepine-4-thiones were synthesized and evaluated for their anticonvulsant effects. These compounds, structurally related to this compound, were found to act as AMPA receptor antagonists and showed higher potency and longer-lasting anticonvulsant action compared to their parent compounds (Chimirri et al., 1998).
4. Role in Spinal Cord Trauma Recovery
Non-N-methyl-D-aspartate ionotropic excitatory amino acid (EAA) receptors, preferring alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) or kainate, were targeted by 2,3-dihydro-6-nitro-7-sulfamoyl-benzo(f)quinoxaline (NBQX), a highly selective and potent antagonist. This compound, related to this compound, was found to significantly reduce functional impairment and aid in recovery after traumatic spinal cord injury (Wrathall et al., 1996).
5. Impact on Reproductive Toxicity
Benzophenone-3 (BP-3), a compound related to this compound, has raised concerns about its impact on reproduction due to its presence in various human and animal tissues. Studies suggest that high levels of BP-3 exposure may affect birth weight and gestational age in humans and result in altered reproductive parameters in animals. These effects are attributed to the potential endocrine-disrupting properties of BP-3 (Ghazipura et al., 2017).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
2-methoxy-6-[[(5-methyl-1,2-oxazol-3-yl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-11(14-17-8)13-7-9-4-3-5-10(16-2)12(9)15/h3-6,15H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLRFAFUCQFLPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NCC2=C(C(=CC=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2423555.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-ethylsulfonylbenzamide](/img/structure/B2423557.png)
![1-[(2-Methoxynaphthalen-1-yl)-phenylmethyl]benzotriazole](/img/structure/B2423558.png)
![4-[(2-Methyl-4,5,6,7-tetrahydro-benzofuran-3-carbonyl)-amino]-benzoic acid](/img/structure/B2423559.png)

![6,7,8,8a-Tetrahydro-5H-[1,3]thiazolo[4,5-b]azepin-2-amine;hydrobromide](/img/structure/B2423561.png)




![4-(5-Chlorothiophen-2-yl)-3-(2,4-dimethylphenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2423570.png)

![[2-(1-methyl-2-phenylindol-3-yl)-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2423574.png)

